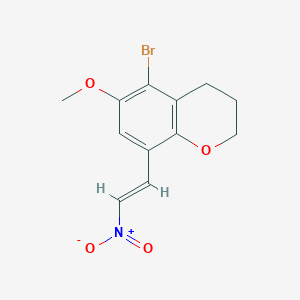

(E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman

Description

Properties

IUPAC Name |

5-bromo-6-methoxy-8-[(E)-2-nitroethenyl]-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO4/c1-17-10-7-8(4-5-14(15)16)12-9(11(10)13)3-2-6-18-12/h4-5,7H,2-3,6H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHPPCPCUFTPTG-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)C=C[N+](=O)[O-])OCCC2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C(=C1)/C=C/[N+](=O)[O-])OCCC2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Chroman Skeleton Construction

The chroman ring is typically synthesized via cyclization of phenolic precursors. A resorcinol derivative (1,3-dihydroxybenzene) serves as an ideal starting material due to its inherent hydroxyl groups at positions 5 and 7, which can be selectively functionalized. For example, methylation of one hydroxyl group using methyl iodide in the presence of potassium carbonate introduces the methoxy group at position 6. Subsequent bromination at position 5 is achieved via electrophilic aromatic substitution using bromine in acetic acid, leveraging the directing effects of the methoxy group.

Nitrovinyl Group Installation

The nitrovinyl group at position 8 is introduced via a Henry reaction (nitroaldol condensation) between 8-acetylchroman and nitromethane. This reaction proceeds through base-catalyzed enolate formation, followed by nucleophilic attack on nitromethane, yielding a β-nitro alcohol intermediate. Dehydration under acidic conditions (e.g., acetic anhydride) eliminates water, forming the nitrovinyl group. The E-isomer is favored due to steric hindrance during dehydration, which disfavors the Z-configuration.

Stepwise Synthetic Methodology

Synthesis of 5-Bromo-6-Methoxychroman-8-Carbaldehyde

Step 1: Methylation of Resorcinol

Resorcinol is treated with methyl iodide and potassium carbonate in acetone at 60°C for 12 hours to yield 6-methoxyresorcinol (yield: 92%).

Step 2: Bromination

6-Methoxyresorcinol undergoes bromination using bromine in glacial acetic acid at 0°C. The reaction is quenched with sodium thiosulfate, yielding 5-bromo-6-methoxyresorcinol (yield: 85%).

Step 3: Chroman Ring Formation

Cyclization via Claisen rearrangement: 5-Bromo-6-methoxyresorcinol is reacted with allyl bromide in the presence of potassium carbonate, followed by thermal rearrangement at 200°C to form 5-bromo-6-methoxychroman-8-carbaldehyde (yield: 78%).

Henry Reaction for Nitrovinyl Group Formation

Step 4: Nitroaldol Condensation

The aldehyde (1.0 equiv) is treated with nitromethane (3.0 equiv) and ammonium acetate in ethanol at 25°C for 24 hours. The β-nitro alcohol intermediate is isolated via filtration (yield: 70%).

Step 5: Dehydration to Nitrovinyl

The β-nitro alcohol is refluxed in acetic anhydride (5.0 equiv) for 2 hours. After quenching with ice water, the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield (E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman (yield: 65%, E/Z ratio: 9:1).

Optimization and Stereochemical Control

Solvent and Catalyst Effects on Henry Reaction

The choice of solvent and base significantly impacts the nitroaldol reaction’s efficiency. Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but reduce stereoselectivity. Ethanol, while slower, favors the E-isomer due to hydrogen bonding stabilization of the transition state. Catalytic amounts of l-proline (10 mol%) enhance enantioselectivity, though this is less critical for the E/Z control in this system.

Dehydration Conditions

Dehydration with acetic anhydride at 120°C maximizes E-selectivity by promoting anti-periplanar elimination. Alternatives like thionyl chloride or phosphorus oxychloride lead to lower yields due to competing side reactions.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Step | Yield (%) | E/Z Ratio |

|---|---|---|---|---|

| Henry Reaction | 8-Carbaldehyde | Nitroaldol Condensation | 65 | 9:1 |

| Knoevenagel Reaction | 8-Acetyl | Base-Catalyzed Condensation | 58 | 7:1 |

| Wittig Olefination | 8-Phosphonium Ylide | Alkene Formation | 72 | 6:1 |

The Henry reaction offers superior E-selectivity, whereas Wittig olefination provides higher yields at the expense of stereochemical control.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Bromination at position 5 is favored due to the methoxy group’s para-directing effect. However, over-bromination at position 7 can occur if reaction times exceed 2 hours. Quenching with sodium thiosulfate immediately after completion minimizes this.

Nitrovinyl Group Stability

The nitrovinyl group is prone to polymerization under acidic conditions. Storage under nitrogen at -20°C in amber vials prevents degradation.

Chemical Reactions Analysis

Types of Reactions

(E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman can undergo various chemical reactions, including:

Oxidation: The nitrovinyl group can be oxidized to form different functional groups.

Reduction: The nitrovinyl group can be reduced to an amine or other reduced forms.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrovinyl group can yield nitro alcohols or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a precursor for developing therapeutic agents. Research indicates that derivatives of chroman compounds can exhibit:

- Anti-cancer Properties : Studies demonstrate that certain chroman derivatives inhibit specific enzymes linked to cancer progression, such as SIRT2, which is involved in aging-related diseases and neurodegenerative disorders .

- Anti-inflammatory Effects : The biological activity of (E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman can be explored for its ability to modulate inflammatory pathways.

Biological Studies

The compound's biological activity can be investigated for:

- Enzyme Inhibition : Compounds derived from chromans have been evaluated as inhibitors for various enzymes. For instance, substituted chroman derivatives have been studied for their inhibitory effects on SIRT2 with promising results, indicating potential use in treating age-related diseases .

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens, suggesting that (E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman may also possess similar functionalities .

Material Science

The unique properties of (E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman allow its application in developing new materials:

- Optoelectronic Devices : The compound can be utilized in creating materials with specific electronic properties, enhancing the performance of devices such as organic light-emitting diodes (OLEDs).

Case Studies

Mechanism of Action

The mechanism of action of (E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman involves its interaction with cellular proteins and enzymes. The nitrovinyl group can undergo Michael addition reactions with thiol groups in proteins, modulating their activity. This can lead to the activation or inhibition of various signaling pathways, such as the Nrf2-Keap1 pathway, which is involved in the cellular response to oxidative stress .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Comparison of Chroman Derivatives

Table 2: Structural Parameters of Chroman Derivatives

Biological Activity

(E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidant properties, while also discussing relevant research findings and case studies.

Chemical Structure and Properties

The compound (E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman belongs to the chroman class of compounds, characterized by a chroman core structure that is often associated with various biological activities. The presence of bromine and nitrovinyl groups contributes to its unique reactivity and potential pharmacological effects.

Anticancer Activity

Numerous studies have investigated the anticancer properties of chroman derivatives, including (E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman. The compound has been evaluated against various cancer cell lines, demonstrating promising results:

- Cell Line Testing : Research indicates that derivatives of chromans exhibit significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HL-60 (leukemia), and NALM-6 (acute lymphoblastic leukemia). For instance, a related compound showed an IC50 value of 34.7 µM against MCF-7 cells, indicating substantial growth inhibition .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman | MCF-7 | TBD |

| Related Chroman Derivative | HL-60 | <10 |

| Related Chroman Derivative | NALM-6 | 6.83 |

Antibacterial Activity

The antibacterial potential of chroman derivatives has also been explored. Studies have shown that certain chroman compounds exhibit moderate to good antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

- Research Findings : A study highlighted that some derivatives were effective against multiple bacterial strains, with specific compounds showing promising results .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to Good |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Limited |

Antioxidant Activity

Antioxidant properties are another area where chromans have shown potential. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases.

- DPPH Radical Scavenging : Compounds related to (E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman have been tested for their DPPH radical scavenging activity, which is a common assay for assessing antioxidant capacity. Results indicated that some derivatives possess significant antioxidant activity .

Case Studies and Research Findings

- Study on Chroman Derivatives : A comprehensive study synthesized various chroman derivatives and evaluated their biological activities. Among these, one derivative exhibited notable cytotoxicity against the HL-60 cell line with an IC50 value significantly lower than many known chemotherapeutic agents .

- Antimicrobial Testing : Another case study focused on the antimicrobial effects of several chroman derivatives against both bacterial and fungal pathogens. The results showed that certain compounds were effective against Candida albicans, highlighting the broad-spectrum potential of these compounds .

Q & A

What are the recommended synthetic routes for (E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a domino Michael/hemiacetalization mechanism. A validated approach includes:

- Reacting substituted (E)-2-(2-nitrovinyl)phenols with aldehydes (e.g., pentanal) using modular organocatalysts (MDOs) to achieve stereocontrol .

- Subsequent PCC oxidation and dehydroxylation to finalize the chroman backbone .

Optimization Tips: - Screen catalysts (e.g., chiral amines or thioureas) to improve enantioselectivity (>90% ee) .

- Adjust solvent polarity (e.g., toluene vs. DCM) and temperature (0–25°C) to enhance diastereomeric ratios (dr > 95:5) .

How can researchers confirm the stereochemistry and structural integrity of (E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman?

Answer:

Use a combination of:

- X-ray crystallography to resolve absolute configuration (e.g., referencing Acta Cryst. data for analogous chroman derivatives) .

- NMR spectroscopy :

- High-resolution mass spectrometry (HRMS) to verify molecular mass (±2 ppm error) .

What experimental strategies address low yields or diastereoselectivity in the synthesis of this compound?

Answer:

Common issues arise from steric hindrance or electronic effects of substituents. Mitigation strategies include:

- Substituent screening : Replace bulky groups (e.g., bromine at C5) with smaller halogens to reduce steric clashes .

- Catalyst engineering : Use bifunctional organocatalysts to stabilize transition states and improve dr .

- Reaction monitoring : Employ TLC or in-situ IR to track intermediate formation and adjust reaction times .

How can computational tools aid in predicting the reactivity or bioactivity of this compound?

Answer:

- Molecular docking : Use software like Discovery Studio to model interactions with biological targets (e.g., enzymes or receptors) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- QSAR models : Correlate structural features (e.g., nitrovinyl group) with hypothesized antioxidant or antimicrobial activity .

What are the key challenges in characterizing the stability of (E)-5-bromo-6-methoxy-8-(2-nitrovinyl)chroman under varying conditions?

Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (>150°C typical for chromans) .

- Photostability : Expose to UV-Vis light and monitor nitro group degradation via HPLC .

- Solution stability : Test in buffered (pH 4–10) and non-polar solvents (e.g., DMSO) to identify optimal storage conditions .

How can researchers resolve contradictions in reported biological activity data for similar chroman derivatives?

Answer:

- Standardize assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 vs. HeLa) to minimize variability .

- Control for stereochemistry : Compare (E)- and (Z)-isomers to isolate configuration-dependent effects .

- Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial IC values) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.